molecular formula C8H9ClN2O3 B14088505 Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate

Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate

Cat. No.: B14088505
M. Wt: 216.62 g/mol
InChI Key: HANBFYBUVIHLDO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O3 It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-methoxypyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Uniqueness

Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-7(12)6-5(13-2)4-10-8(9)11-6/h4H,3H2,1-2H3

InChI Key

HANBFYBUVIHLDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1OC)Cl

Origin of Product

United States

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